Ethyl 2-((8-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)acetate
Description
Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate (CAS: 303145-14-4, with an 8-methyl substitution) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazinone core linked to a sulfanylacetate ester group.
Properties
IUPAC Name |
ethyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10(16)7-19-11-13-9-6-8(2)4-5-15(9)12(17)14-11/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGFSWZGHGYHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)N2C=CC(=CC2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-2-yl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrido-triazine structures are often investigated for various biological activities. Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : The thioether linkage is known to enhance the anticancer potential of related compounds by interacting with cellular mechanisms involved in tumor growth.
Pharmaceutical Development
The unique structural features of ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate position it as a candidate for drug development. Its potential applications include:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Targeting bacterial infections due to its structural similarity to known antibiotics. |
| Anticancer Drugs | Investigating its efficacy in inhibiting cancer cell proliferation. |
| Enzyme Inhibitors | Exploring its role in inhibiting specific enzymes that are crucial for disease progression. |
Agrochemical Uses
The compound may also find applications in agriculture as a pesticide or herbicide due to its biological activity against pathogens and pests.
Research Findings
Recent studies have highlighted the need for empirical investigations to establish the pharmacological profile of ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate. Interaction studies with biological macromolecules such as proteins and nucleic acids are essential for understanding its mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Key Parameters of Comparable Compounds
Notes and Limitations
- Data Gaps: Limited experimental data on the target compound’s physicochemical or biological properties necessitate caution in extrapolating findings.
- Assumptions : Molecular weights and applications are inferred from structural analogs.
- Future Work : Prioritize crystallographic studies, solubility assays, and biological screening to validate hypotheses.
Biological Activity
Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-triazine framework linked to an ethyl acetate group via a sulfanyl linkage, suggests various biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is C12H13N3O3S with a molecular weight of 279.31 g/mol. The compound's structure facilitates various chemical reactivities due to the presence of functional groups such as sulfanyl and ester moieties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O3S |
| Molecular Weight | 279.31 g/mol |
| Boiling Point | 396.1 ± 44.0 °C (predicted) |
| Density | 1.37 ± 0.1 g/cm³ (predicted) |
| pKa | -3.33 ± 0.40 (predicted) |
Anticancer Activity
Preliminary studies indicate that Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate exhibits significant anticancer properties , particularly against colon cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes through interaction with specific biological targets involved in cell proliferation and apoptosis.
Case Study: Colon Cancer Cell Lines
A study investigating the effects of this compound on HCT116 colon cancer cells revealed an IC50 value indicating moderate cytotoxicity. The compound was shown to inhibit key enzymes involved in RNA synthesis, suggesting a potential pathway for its anticancer effects.
Antimicrobial and Antiviral Activity
Research into the antimicrobial properties of compounds similar to Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate has shown promising results against various bacterial strains and viruses. The sulfanyl group is believed to enhance the compound's ability to penetrate microbial membranes.
Antimicrobial Studies
In vitro studies demonstrated that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have been documented to possess significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights
The biological activity of Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate can be attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The sulfanyl group can participate in nucleophilic substitution reactions which may disrupt key biological processes.
- Cyclization Reactions : The pyrido-triazine framework allows for potential cyclization reactions that may enhance its biological efficacy.
- Binding Affinity Studies : Interaction studies using techniques like molecular docking have suggested that this compound binds effectively to targets involved in cancer progression and microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 2-((8-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate, and how can reaction conditions be optimized?
- Methodology : Start with nucleophilic substitution between 8-methyl-4-oxo-4H-pyrido1,2-atriazine-2-thiol and ethyl 2-bromoacetate. Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) to enhance yield. Monitor purity via TLC and column chromatography. For analogous syntheses, refluxing ethanol with triazole derivatives (e.g., 3,5-diamino-1,2,4-triazole) has proven effective .
- Key Considerations : Adjust stoichiometry to avoid side reactions from excess thiol or electrophile. Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm sulfanyl linkage (δ ~3.8–4.2 ppm for SCH₂CO) and pyrido-triazinone aromatic protons (δ ~7.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns, particularly cleavage at the sulfanyl-acetate bond.
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- X-ray Diffraction : Confirm crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can crystallographic disorders or twinning issues be resolved during X-ray structure determination?
- Methodology : Use SHELXL’s twin refinement tools (e.g.,
TWINandBASFcommands) to model twinned datasets. For disorders, apply partial occupancy refinement and restrain anisotropic displacement parameters. High-resolution data (<1.0 Å) improves electron density maps . - Case Study : In monoclinic systems (e.g., P21/c), check for pseudo-symmetry via PLATON’s ADDSYM. For β-angle deviations (~100°), optimize absorption correction (ψ scans) to mitigate thermal motion artifacts .
Q. What computational strategies analyze the electronic effects of sulfanyl and pyrido-triazinone moieties on reactivity?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare charge distribution at sulfur (sulfanyl) vs. carbonyl groups to predict nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess hydrogen-bonding propensity with biological targets .
Q. How should discrepancies in biological activity data between this compound and its analogs be investigated?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. fluoro groups at the pyrido-triazinone core) using in vitro assays. For example, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate shows neuroprotective activity, suggesting the pyridyl group enhances target binding .
- Data Reconciliation : Replicate assays under standardized conditions (pH, cell lines) to isolate structural vs. experimental variables. Use ANOVA to validate significance of activity differences .
Data Contradiction Analysis
Q. How can conflicting solubility or stability data across studies be addressed?
- Methodology :
- Solubility : Measure logP (octanol/water) via shake-flask method. If discrepancies arise, verify solvent purity and temperature control.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester or sulfanyl group, requiring buffered formulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
